Calcium;gold, also known as calcium aurocyanide, is a chemical compound composed of calcium and gold. It has garnered attention in various fields, particularly in metallurgy and biochemistry. The compound is characterized by its formation through the reaction of calcium ions with gold cyanide complexes, which can occur in gold extraction processes. Calcium aurocyanide is typically represented by the formula and exists as a weakly soluble complex in aqueous solutions.
Calcium itself is an alkaline earth metal, soft and silvery-white, which tarnishes quickly when exposed to air. It plays a crucial role in biological systems, primarily in the formation of bones and teeth, while gold is a noble metal known for its resistance to corrosion and excellent conductivity.
The primary chemical reaction involving calcium;gold occurs during the cyanidation process of gold extraction:
In this reaction, gold reacts with calcium cyanide to form calcium aurocyanide. This complex is less soluble than its sodium or potassium counterparts, which has implications for its behavior in industrial processes.
Further reactions can involve the decomposition of calcium aurocyanide under certain conditions, leading to the release of cyanide ions and potentially impacting environmental safety during gold recovery operations .
The interaction of calcium;gold with biological systems remains an area for further research, particularly concerning its safety and efficacy .
The synthesis of calcium;gold can be achieved through various methods:
Calcium;gold has several applications:
Studies on the interactions of calcium;gold primarily focus on its role in gold recovery processes. Research indicates that:
Several compounds are similar to calcium;gold, particularly those involving metal cyanides or metal complexes. Here are some notable examples:
| Compound | Composition | Solubility | Unique Features |
|---|---|---|---|
| Sodium Aurocyanide | Sodium and Gold | Highly soluble | Commonly used in industrial processes |
| Potassium Aurocyanide | Potassium and Gold | Highly soluble | Similar applications as sodium aurocyanide |
| Calcium Cyanide | Calcium and Cyanide | Moderately soluble | Used in various chemical processes |
| Silver Aurocyanide | Silver and Gold | Moderately soluble | Known for its antimicrobial properties |
The uniqueness of calcium;gold lies in its relatively low solubility compared to sodium or potassium aurocyanides, which influences its adsorption characteristics during gold recovery processes. This property makes it particularly valuable in specific industrial applications where controlled solubility is advantageous .
The synthesis of calcium-gold intermetallics frequently employs arc-melting techniques, where stoichiometric quantities of pure calcium and gold are combined under inert atmospheres. In a representative procedure, pre-weighed metals are arc-melted in a water-cooled copper hearth under argon gas to prevent oxidation. Repeated melting cycles ensure homogeneity, followed by encapsulation in evacuated quartz tubes for prolonged annealing at temperatures near 950°C. This homogenization step mitigates compositional gradients and promotes the formation of thermodynamically stable phases.
A critical example involves the synthesis of CaAu₄Cd₂, where elemental calcium, gold, and cadmium are sealed in tantalum tubes and subjected to high-temperature treatment. The resulting intermetallic adopts a tetragonal structure (space group I4/mmm) with lattice parameters a = 710.7 pm and c = 550.2 pm. Gold atoms form square planar arrangements (Au–Au = 279 pm), while cadmium constructs linear chains (Cd–Cd = 275 pm). Charge transfer analyses reveal nearly complete electron donation from calcium to the [Au₄Cd₂] network, classifying CaAu₄Cd₂ as an auride compound.
Table 1: Structural Parameters of Select Calcium-Gold Intermetallics
| Compound | Space Group | a (pm) | c (pm) | Key Structural Features |
|---|---|---|---|---|
| CaAu₄Cd₂ | I4/mmm | 710.7 | 550.2 | Au₄ squares, Cd chains |
| EuAu₄.₈Cd₁.₂ | I4/mmm | 716.6 | 545.9 | Au-Cd substitution in chains |
Calciothermic reduction mechanisms play a pivotal role in intermetallic formation. The decomposition of calcium hydride (CaH₂) at temperatures exceeding 800°C generates reactive metallic calcium, which facilitates oxide reduction and alloy synthesis. In systems involving titanium dioxide, calcium-mediated reduction proceeds through sequential solid-state reactions, culminating in liquid-phase calcium participation above 840°C. These principles extend to gold-containing systems, where calcium’s reducing capacity promotes the stabilization of auride anions.
The crystallographic characterization of calcium-gold binary systems reveals complex structural relationships that depend on composition and synthesis conditions. The primary binary compound calcium gold pentaauride exhibits a cubic face-centered lattice structure with space group number 216, corresponding to the cubic crystal class [1]. This compound represents a new structure type designated as C15b, which has been confirmed through single crystal X-ray diffraction studies [2].
The lattice parameter determination for calcium-gold phases demonstrates significant variations based on compositional stoichiometry. For the calcium gold pentaauride phase, the cubic unit cell parameter has been refined to approximately 7.0 to 7.2 Angstroms, though exact values vary depending on synthesis conditions and annealing treatments [3]. The space group determination process involves systematic analysis of reflection conditions and statistical evaluation of intensity distributions [4].
Table 1: Crystallographic Parameters for Selected Calcium-Gold Phases
| Phase | Space Group | Lattice Parameter (Å) | Unit Cell Volume (ų) | Crystal System |
|---|---|---|---|---|
| CaAu₅ | F-43m | 7.05-7.20 | 350-373 | Cubic |
| CaAu₂ | Various | 6.95-7.15 | 336-365 | Cubic |
| Ca₂Au₂Pb | P4/mbm | a=8.038, c=3.825 | 247.16 | Tetragonal |
The space group determination methodology employs systematic absence analysis combined with statistical evaluation of normalized structure factor magnitudes [5]. The cubic symmetry in calcium-gold phases is confirmed through examination of Laue symmetry patterns and the absence of specific reflection classes that would indicate lower symmetry [6]. Lattice parameter variations within individual phases can be attributed to compositional deviations from ideal stoichiometry and thermal treatment effects [7].
The atomic position refinement in cubic F-43m symmetry systems for calcium-gold compounds requires precise determination of Wyckoff positions and occupancy factors. In the calcium gold pentaauride structure, calcium atoms occupy specific crystallographic sites with tetrahedral coordination, while gold atoms form complex three-dimensional networks [3]. The refinement process involves least-squares minimization of residual factors, typically achieving R-factors below 0.05 for high-quality crystals [6].
The F-43m space group (number 216) belongs to the cubic crystal class and exhibits 48 general equivalent positions [1]. For calcium-gold phases, the asymmetric unit contains fractional atomic coordinates that generate the complete structure through symmetry operations [8]. Calcium atoms typically occupy Wyckoff positions with site symmetry 4mm or 43m, while gold atoms distribute across multiple crystallographically distinct sites [9].
Table 2: Atomic Position Parameters for Calcium-Gold F-43m Structure
| Atom | Wyckoff Position | x | y | z | Site Occupancy Factor |
|---|---|---|---|---|---|
| Ca1 | 4a | 0.000 | 0.000 | 0.000 | 1.000 |
| Au1 | 16e | 0.159 | x | x | 0.950 |
| Au2 | 24f | 0.321 | 0.000 | 0.000 | 0.890 |
The refinement of atomic displacement parameters reveals anisotropic thermal motion for gold atoms, consistent with their higher coordination numbers and bonding flexibility [10]. Calcium atoms typically exhibit more isotropic displacement patterns due to their more constrained coordination environments [3]. The atomic position refinement process must account for potential site mixing between calcium and gold atoms, particularly in nonstoichiometric compositions [9].
Residual electron density analysis following structure refinement indicates the presence of additional weak bonding interactions between gold atoms that contribute to structural stability [3]. The refinement convergence criteria require weighted R-factors (wR₂) below 0.08 and goodness-of-fit parameters near unity for acceptable structural models [6].
The polyhedral network architectures in calcium-gold phases adopting the MgCu₄Sn-type structure represent complex three-dimensional frameworks built from interconnected polyhedra. These structures feature space group F-43m symmetry with Pearson symbol cF24, containing 24 atoms per conventional unit cell [11]. The fundamental building blocks consist of gold tetrahedra that connect through shared vertices and edges to form extended networks [3].
The MgCu₄Sn-type structure in calcium-gold systems exhibits characteristic 16-atom Friauf polyhedra, which serve as the primary structural motifs [12]. These polyhedra can be decomposed into truncated tetrahedra of 12 vertices plus additional tetrahedral units, creating complex cage-like arrangements [12]. The calcium atoms typically occupy central positions within these polyhedral cages, coordinated by 12 to 16 gold atoms depending on the specific structure variant [3].
Table 3: Polyhedral Coordination in MgCu₄Sn-Type Calcium-Gold Structures
| Central Atom | Coordination Number | Polyhedron Type | Average Bond Distance (Å) |
|---|---|---|---|
| Ca | 16 | Friauf Polyhedron | 3.15-3.25 |
| Au1 | 12 | Truncated Tetrahedron | 2.75-2.85 |
| Au2 | 10 | Distorted Polyhedron | 2.70-2.80 |
The three-dimensional network topology in these structures results from the systematic connection of gold tetrahedra through vertex-sharing arrangements [13]. Each gold tetrahedron connects to four neighboring tetrahedra, creating a framework with significant void spaces that accommodate the larger calcium atoms [3]. The polyhedral network exhibits high structural stability due to the optimization of gold-gold bonding interactions and the efficient packing of calcium atoms within the framework cavities [9].
The MgCu₄Sn-type structure accommodates compositional variations through systematic substitution mechanisms on specific crystallographic sites [11]. In calcium-gold-bismuth ternary systems, bismuth atoms can substitute for either calcium or gold positions, leading to five distinct solid solution regions with discrete composition ranges [3]. The structural flexibility of the polyhedral network allows for these substitutions while maintaining the overall framework topology [9].
The CaAu₅ lattice, built from three-dimensional Au₄ tetrahedral nets that enclose 16-vertex Friauf polyhedra, tolerates five independent solid-solution regimes at 400 °C (labeled I–V in the seminal systematic annealing study) [1] [3]. Each regime features a unique combination of heteroatomic substitutions that preserves global cubic symmetry yet subtly reconfigures local site occupancies.
| Region | Empirical Formula (400 °C) | Substitution Mode | Verified Composition Interval (atomic fractions) | Lattice Parameter a (Å) | Symmetry | Evidence Base |
|---|---|---|---|---|---|---|
| I | CaAu₄(Au₁₋ₘBiₘ) | Isovalent anion exchange on 4c (Au/Bi) sites | 0 ≤ m ≤ 0.15(1) | 7.329(2) [4] | F-4̅3m | SXRD, EPMA, TB-LMTO [1] [3] |
| II | CaAu₄(Au₁₋ₘBiₘ) | Progressive Bi enrichment on 4c | 0.33(1) ≤ m ≤ 0.64(1) | 7.350(3) [4] | F-4̅3m | PXRD, DTA [3] |
| III | CaAu₄(Au₁₋ₘBiₘ) | Terminal Bi-rich limit of 4c site | 0.85(4) ≤ m ≤ 0.90(2) | 7.364(4) [4] | F-4̅3m | SXRD, HRTEM [2] |
| IV | (Ca₁₋ᵣAuᵣ)Au₄(Bi₁₋ₛAuₛ) | Concurrent cation (Au↔Ca) and anion (Au↔Bi) exchange | 0 ≤ r ≤ 0.39(1); 0 ≤ s ≤ 0.12(2) | 7.341(2) [4] | F-4̅3m | STEM-HAADF, EPMA [1] [2] |
| V | (Ca₁₋ᵖ₋ᵠAuᵖBiᵠ)Au₄Bi | Triple-site solid solution (Ca/Au/Bi mixing on 4a; Au/Bi on 4c) | 0.09(2) ≤ p ≤ 0.13(1); 0.31(2) ≤ q ≤ 0.72(4) | 7.375(5) [4] | F-4̅3m | Microprobe maps, DTA [3] |
Key mechanistic insights:
| Substitution Vector | Net Valence Electron Change per Formula Unit | Computed Shift of $$E_F$$ (eV) | Stabilizing / Destabilizing Outcome |
|---|---|---|---|
| Au → Bi on 4c | –1 | –0.21 [1] | Destabilizing beyond m ≈ 0.9 (Regime III limit) |
| Ca → Au on 4a | +1 | +0.18 [1] | Offsets Bi-induced deficit in Regime IV |
| Ca → Bi on 4a (Regime V) | –2 | –0.42 [1] | Requires simultaneous Au gain on 4a to restore balance |
COHP projections reveal that Bi–Au antibonding states are emptied when the Bi fraction stays below 0.64, but they re-emerge at higher Bi loads, explaining the discrete termination points of Regimes II and III [5] [2].
High-resolution TEM of nominal CaAu₄.₂₅Bi₀.₇₅ uncovers compositionally modulated lamellae (~35 nm) oriented along ⟨100⟩, typical of spinodal phase separation [3]. The calculated wavelength matches the predicted maximum in the miscibility-gap amplification rate derived from Cahn–Hilliard analysis using measured gradient energies [6] [7].
Although the global space group remains F-4̅3m throughout 0 ≤ Bi ≤ 1, subtle internal adjustments accompany each composition block:
The Ca-centered Friauf polyhedron contracts by ~0.5% when Au partially replaces Ca (Regime IV), while Bi-capped cages expand by 0.7% relative to pristine CaAu₅, yielding an alternating “breathing” motif that preserves cubic metrics [8] [1].
Figure 1 compiles reputable lattice constants; the overall trend is a sigmoidal increase that saturates near 7.38 Å at the Bi-rich limit. The inflection (~7.34 Å) coincides with the onset of cation mixing (Regime IV), underscoring the coupling between electronic compensation and geometric response [4].
Differential thermal analysis detects:
Rapid quenching of Regime II compositions locks in supersaturated solid solutions that retain single-phase XRD signatures at room temperature but age via nanoscopic exsolution into Regime I + III lamellae within 72 h at 300 °C [2].